molecular formula C15H22N4O2 B6114086 N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide

N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide

Cat. No. B6114086
M. Wt: 290.36 g/mol
InChI Key: KRTTXZJLDJMTLB-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide, also known as MBPAH, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazones, which are organic compounds that have been widely used in medicinal chemistry.

Mechanism of Action

The mechanism of action of N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in cells. N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been shown to have a significant impact on various biochemical and physiological processes in cells. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. In addition, N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been shown to have a neuroprotective effect and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide is its low toxicity and high efficacy. The compound has been shown to have a good safety profile in animal models, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of the compound. In addition, further studies are needed to elucidate the precise mechanism of action of N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide and its potential therapeutic applications in various disease states. Finally, the development of N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide-based drugs for clinical use is an exciting prospect that warrants further investigation.

Synthesis Methods

N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide can be synthesized through the condensation reaction between 3-methoxybenzaldehyde and 2-(4-methyl-1-piperazinyl)acetic acid hydrazide. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting compound is purified through recrystallization to obtain a high-quality product.

Scientific Research Applications

N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-18-6-8-19(9-7-18)12-15(20)17-16-11-13-4-3-5-14(10-13)21-2/h3-5,10-11H,6-9,12H2,1-2H3,(H,17,20)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTTXZJLDJMTLB-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC(=O)N/N=C\C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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